De(cladinosyl) Clarithromycin
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Overview
Description
De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is a derivative of Clarithromycin, a macrolide antibiotic. This compound is characterized by the absence of the cladinosyl sugar moiety, which is present in the parent compound, Clarithromycin. This compound has a molecular formula of C30H55NO10 and a molecular weight of 589.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De(cladinosyl) Clarithromycin involves the selective removal of the cladinosyl sugar moiety from Clarithromycin. This can be achieved through a series of chemical reactions, including hydrolysis and methylation. The process typically involves the use of strong acids or bases to cleave the glycosidic bond, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The production process is optimized to minimize waste and reduce production costs while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
De(cladinosyl) Clarithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
De(cladinosyl) Clarithromycin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Clarithromycin formulations.
Biology: The compound is studied for its antibacterial properties and its potential to inhibit bacterial protein synthesis.
Medicine: Research is ongoing to explore its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the pharmaceutical industry for the development of new antibiotics and for quality control purposes .
Mechanism of Action
De(cladinosyl) Clarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity. This interference with amino acid translocation during protein synthesis results in the inhibition of bacterial growth. The compound may exhibit bacteriostatic or bactericidal effects depending on the concentration and the specific bacterial strain .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: The parent compound, which contains the cladinosyl sugar moiety.
Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness
De(cladinosyl) Clarithromycin is unique due to the absence of the cladinosyl sugar moiety, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Clarithromycin. This structural difference can influence its antibacterial activity and its interaction with bacterial ribosomes .
Biological Activity
De(cladinosyl) clarithromycin is a derivative of clarithromycin, a well-known macrolide antibiotic. This compound has garnered attention due to its unique structural modifications and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and notable case studies.
Clarithromycin, and by extension its derivatives like this compound, primarily functions as a protein synthesis inhibitor . It binds to the 23S rRNA component of the 50S ribosomal subunit in bacteria, thereby inhibiting peptide translation. This action leads to bacteriostatic effects against a range of gram-positive and some gram-negative bacteria .
The removal of the cladinose sugar from clarithromycin alters its pharmacological profile. Studies suggest that while this modification may reduce certain cytotoxic properties, it can also enhance specific biological activities related to immune modulation and anti-inflammatory effects .
Antimicrobial Activity
This compound retains significant antimicrobial properties. It demonstrates efficacy against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
- Gram-negative bacteria : Haemophilus influenzae and Moraxella catarrhalis.
- Atypical pathogens : Mycoplasma pneumoniae and Chlamydia pneumoniae.
Table 1 summarizes the comparative antimicrobial activity of this compound against key pathogens:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Bactericidal |
Streptococcus pneumoniae | Bacteriostatic |
Haemophilus influenzae | Bacteriostatic |
Mycoplasma pneumoniae | Bactericidal |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of clarithromycin derivatives. In particular, this compound has shown promise in reducing inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), which are often elevated in infectious and inflammatory conditions .
Case Studies
- COVID-19 Treatment : A clinical trial investigated the effects of early administration of clarithromycin in patients with moderate COVID-19. Results indicated that early treatment was associated with improved clinical outcomes, including reduced inflammatory markers and viral load suppression . Although specific data on this compound was not provided, the findings suggest potential applicability for its derivatives.
- Lower Respiratory Tract Infections : A multicenter trial compared modified-release formulations of clarithromycin with immediate-release forms in treating lower respiratory tract infections. Both formulations demonstrated equivalent clinical cure rates, suggesting that modifications like de(cladinosyl) could maintain efficacy while potentially improving tolerability due to altered pharmacokinetics .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties similar to those observed with standard clarithromycin:
- Absorption : Well-absorbed with a bioavailability around 50%.
- Protein Binding : Approximately 70% protein-bound.
- Metabolism : Primarily metabolized by CYP3A4, leading to potential drug interactions.
- Half-life : Approximately 3-4 hours, allowing for flexible dosing strategies.
Properties
CAS No. |
118058-74-5 |
---|---|
Molecular Formula |
C30H55NO10 |
Molecular Weight |
589.8 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1 |
InChI Key |
QTLYNHBYTKOXTE-FNAMOMDESA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Synonyms |
3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin; 5-O-Desosaminyl-6-O-methylerythronolide A; 3-O-Decladinosyl-6-O-methylerythronolide A; |
Origin of Product |
United States |
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